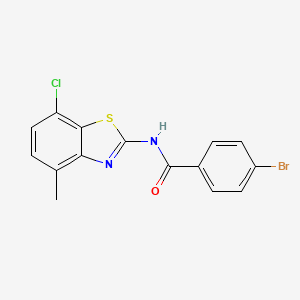

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Substituted benzothiazoles often have biological activity and are used in various pharmaceutical drugs . The compound you mentioned has bromine, chlorine, and methyl substituents on the benzothiazole, as well as a benzamide group .

Synthesis Analysis

Benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids . The bromine, chlorine, and methyl substituents, as well as the benzamide group, would likely be added in subsequent steps .Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of the atoms and the connectivity of the bonds. The benzothiazole and benzamide groups are aromatic, meaning they contain delocalized electrons that contribute to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing halogens (bromine and chlorine) and the electron-donating methyl group. The benzamide group could potentially undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to benzothiazole without substituents .Applications De Recherche Scientifique

- Researchers have explored the potential of 4-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide as an antitumor agent. In a study by Gulsory and Guzeldemirci, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and evaluated for cytotoxicity against three human tumor cell lines. Notably, one of the compounds demonstrated potent effects against prostate cancer .

- The compound has shown moderate anti-biofilm formation activity against Pseudomonas aeruginosa. Biofilm formation is a critical factor in bacterial pathogenesis, and inhibiting it can be beneficial in preventing infections. Docking studies also revealed that this compound binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system .

- Derivatives of 4-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide have demonstrated good antimicrobial potential. Specifically, compounds 1a and 1b exhibited promising activity against various microorganisms .

- Although weak, some derivatives of this compound have shown COX-1 inhibitory activity. COX-1 (cyclooxygenase-1) is an enzyme involved in inflammation and pain. While not as potent as established inhibitors, these compounds may have therapeutic implications .

- Thiazole derivatives, including this compound, have been investigated for various other activities:

- The thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy metabolism and normal nervous system function. The presence of this ring in Vitamin B1 underscores its biological significance .

Antitumor and Cytotoxic Activity

Anti-Biofilm Formation

Antimicrobial Potential

COX-1 Inhibitory Activity

Other Biological Activities

Natural Occurrence and Vitamin B1

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets in the body, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication that coordinates various behaviors such as biofilm formation and virulence production .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have a range of effects, such as antimicrobial, antifungal, and antitumor activities . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which can reduce biofilm formation and virulence production .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2OS/c1-8-2-7-11(17)13-12(8)18-15(21-13)19-14(20)9-3-5-10(16)6-4-9/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJUJAKQJPJGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)